molecular formula C15H15N3O5 B3014583 dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1291852-40-8

dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3014583
CAS No.: 1291852-40-8
M. Wt: 317.301
InChI Key: TWLYHIFTNYQJMU-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,3-triazole class of compounds . 1,2,3-Triazoles are known for their notable therapeutic importance and are linked with amine and ester groups . They are synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Chemical Reactions Analysis

1,2,3-Triazoles undergo various reactions due to their unique chemical structure. For instance, they can participate in [3 + 2] dipolar cycloaddition reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study by Komaraiah, Ramakrishna, Sailu, and Reddy (2007) details the synthesis of dimethyl 1-(2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl) methyl]anilino}-2-oxoethyl)1H-1,2,3-triazole-4,5-dicarboxylate through a cycloaddition reaction (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).

Inhibition Properties and Molecular Docking

  • Research by Yagiz et al. (2021) focuses on the synthesis and investigation of inhibition properties of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives on xanthine oxidase activity. This study also includes molecular docking to evaluate compound modes of inhibition (Yagiz et al., 2021).

Hirshfeld Surface Analysis and DFT Calculations

  • Ahmed et al. (2020) performed synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including analysis using Hirshfeld surface and DFT calculations to understand the interactions in these compounds (Ahmed et al., 2020).

Antiviral Activity

  • Modzelewska-Banachiewicz and Kamińska (2001) explored the antiviral activity of products of cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, which is closely related to the compound of interest (Modzelewska-Banachiewicz & Kamińska, 2001).

Preparation and Use in Chemical Reactions

  • Fall et al. (2021) discuss the preparation of a new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), which shows the versatility of triazole derivatives in chemical synthesis (Fall et al., 2021).

Properties

IUPAC Name

dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-4-6-10(7-5-9)11(19)8-18-13(15(21)23-3)12(16-17-18)14(20)22-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLYHIFTNYQJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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